molecular formula C16H15N3O2S B5524599 2-({(E)-2-[(BENZYLAMINO)CARBOTHIOYL]HYDRAZONO}METHYL)BENZOIC ACID

2-({(E)-2-[(BENZYLAMINO)CARBOTHIOYL]HYDRAZONO}METHYL)BENZOIC ACID

Cat. No.: B5524599
M. Wt: 313.4 g/mol
InChI Key: SWQYMTQAOQXQMR-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({(E)-2-[(BENZYLAMINO)CARBOTHIOYL]HYDRAZONO}METHYL)BENZOIC ACID is a complex organic compound that features a benzylamino group, a carbothioyl group, and a hydrazono group attached to a benzoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({(E)-2-[(BENZYLAMINO)CARBOTHIOYL]HYDRAZONO}METHYL)BENZOIC ACID typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Benzylamino Group: This can be achieved by reacting benzylamine with an appropriate precursor.

    Introduction of the Carbothioyl Group: This step might involve the use of thiocarbonyl reagents under controlled conditions.

    Formation of the Hydrazono Group: This can be done by reacting hydrazine derivatives with the intermediate compound.

    Final Assembly: The final step would involve coupling the intermediate with benzoic acid under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups.

    Reduction: Reduction reactions could be used to modify the hydrazono or carbothioyl groups.

    Substitution: Various substitution reactions could be employed to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Investigated for its interactions with biological molecules.

    Drug Development:

Medicine

    Therapeutic Agents: Studied for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

    Materials Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({(E)-2-[(BENZYLAMINO)CARBOTHIOYL]HYDRAZONO}METHYL)BENZOIC ACID would depend on its specific applications. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-({(E)-2-[(PHENYLAMINO)CARBOTHIOYL]HYDRAZONO}METHYL)BENZOIC ACID
  • 2-({(E)-2-[(METHYLAMINO)CARBOTHIOYL]HYDRAZONO}METHYL)BENZOIC ACID

Uniqueness

The uniqueness of 2-({(E)-2-[(BENZYLAMINO)CARBOTHIOYL]HYDRAZONO}METHYL)BENZOIC ACID lies in its specific functional groups and their arrangement, which can impart unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-[(E)-(benzylcarbamothioylhydrazinylidene)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c20-15(21)14-9-5-4-8-13(14)11-18-19-16(22)17-10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,20,21)(H2,17,19,22)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQYMTQAOQXQMR-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NN=CC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=S)N/N=C/C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658083
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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